Isomenthol acetate

sensory science odor threshold flavor chemistry

Isomenthol acetate (CAS 20777-45-1), systematically named (1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexyl acetate, is a menthane monoterpenoid ester belonging to the broader family of menthol‑derived acetates. It occurs naturally in peppermint and spearmint oils and serves as a potential dietary biomarker for mint consumption.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 20777-45-1
Cat. No. B12843130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomenthol acetate
CAS20777-45-1
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C)C(C)C
InChIInChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1
InChIKeyXHXUANMFYXWVNG-ZMLRMANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomenthol Acetate (CAS 20777-45-1) – Chemical Identity, Stereochemical Distinctness, and Baseline Procurement Considerations


Isomenthol acetate (CAS 20777-45-1), systematically named (1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexyl acetate, is a menthane monoterpenoid ester belonging to the broader family of menthol‑derived acetates. It occurs naturally in peppermint and spearmint oils and serves as a potential dietary biomarker for mint consumption [1]. The compound is practically insoluble in water and exhibits a logP of approximately 3.5–3.6 [2]. As one of four diastereomeric menthyl acetates—alongside menthyl acetate, neomenthyl acetate, and neoisomenthyl acetate—its procurement requires precise stereochemical specification because sensory properties, biological activity, and analytical behavior differ markedly among isomers.

Why Menthyl Acetate, Neomenthyl Acetate, or Neoisomenthyl Acetate Cannot Simply Replace Isomenthol Acetate in Research and Industrial Formulations


The four diastereomeric menthyl acetates share an identical molecular formula and similar mass spectra, yet they elicit distinct olfactory, pharmacological, and chromatographic profiles. Sensory studies demonstrate that L‑isomenthol (the alcohol progenitor of isomenthol acetate) has an odor detection threshold roughly 5‑fold higher than L‑menthol, while its D‑isomer exerts no nasal cooling sensation at all [1]. Moreover, frequent misidentification of neoisomenthyl acetate as isomenthol acetate in the literature underscores the difficulty of substitution without rigorous analytical verification [2]. Formulators and researchers who treat these isomers as interchangeable risk inconsistent fragrance intensity, altered consumer perception, and regulatory non‑compliance.

Quantitative Differentiation Evidence for Isomenthol Acetate vs. Closest Structural Analogs


Odor Detection Threshold – Isomenthol Acetate Progenitor Exhibits 5‑Fold Weaker Olfactory Potency than L‑Menthol

When selecting a mint‑type ester for low‑intensity flavor or fragrance applications, the intrinsic sensory potency of the progenitor alcohol is critical. A controlled sensory panel (n = 40 subjects) evaluated the eight menthol isomers in aqueous solution. L‑menthol exhibited the lowest detection threshold at 5.166 mg/L. In contrast, L‑isomenthol—the alcohol that yields isomenthol acetate upon esterification—required 30.165 mg/L for detection, a 5.84‑fold higher concentration. D‑isomenthol was even less potent, at 41.016 mg/L [1]. This quantitative gap translates directly to a graduated odor‑strength range for acetate formulations.

sensory science odor threshold flavor chemistry menthol isomers

Nasal Cooling Sensation – D‑Isomenthol Lacks the Trigeminal Sensory Activation Characteristic of L‑Menthol

The signature cooling sensation of menthol arises from TRPM8 activation and trigeminal nerve stimulation, a property not shared equally by all stereoisomers. A clinical study with 40 subjects compared the effects of inhaled L‑menthol, D‑isomenthol, and D‑neomenthol on nasal resistance and airflow sensation. L‑menthol produced a highly significant enhancement of nasal airflow sensation (p < 0.01), whereas D‑isomenthol caused no perceptible change. Subjective ratings of nasal patency increased by approximately 30% on a visual analog scale with L‑menthol but remained at baseline with D‑isomenthol [1]. Thus, isomenthol acetate products derived from D‑isomenthol will not deliver the cooling effect expected from menthol‑based formulations.

trigeminal sensation nasal airflow cooling agents menthol isomer pharmacology

Gas Chromatographic Retention Index – Isomenthyl Acetate Elutes Later than Menthyl Acetate on Non‑Polar Columns, Aiding Isomer‑Specific Identification

Accurate identity confirmation of menthyl acetate isomers in complex essential oil or flavor matrices relies on reproducible chromatographic retention data. On an HP‑5MS non‑polar capillary column under a standard temperature ramp (40–280 °C at 3 °C/min), isomenthol acetate exhibits a normal alkane retention index (RI) of 1318. By comparison, the most common isomer, menthyl acetate (CAS 89‑48‑5), shows an RI of 1294.7 under equivalent conditions [1][2]. The difference of approximately 23 index units exceeds the typical reproducibility tolerance (±5 RI units), providing a reliable, instrument‑independent metric for discriminating these otherwise spectrally similar compounds.

GC-MS identification retention index quality control menthyl ester analysis

Octanol‑Water Partition Coefficient (logP) – Isomenthol Acetate is Significantly More Hydrophilic than Menthyl Acetate

Formulation decisions—especially for emulsions, encapsulation, and transdermal delivery—are strongly influenced by the lipophilicity of the fragrance ester. The computed XLogP3‑AA value for isomenthol acetate is 3.60 [1], while the experimentally derived logP for L‑menthyl acetate is 4.21 [2], a difference of 0.61 log units. This shift corresponds to an approximately 4‑fold lower octanol‑water partition coefficient, meaning isomenthol acetate partitions more readily into aqueous phases. In practical terms, this alters the equilibrium headspace concentration, release profile, and compatibility with water‑based product matrices.

partition coefficient lipophilicity formulation science QSAR

Patented Industrial Utility – Isomenthyl Acetate as a Liquid‑Cooling Composition Component with Specific Excipient Restrictions

Symrise AG’s granted US patent 10,722,434 B2 describes a ternary cooling composition comprising (a) L‑menthol, (b) D‑menthol, and (c) at least one additional cooling agent selected from a list that explicitly includes “menthyl acetate (iso)”—i.e., isomenthyl acetate [1]. The patent claims that this combination remains liquid at ambient temperature, overcoming the handling difficulties caused by menthol’s crystallinity at room temperature. Importantly, the patent imposes a proviso: when isomenthol is selected as component (c), the composition must not contain any alkanediols. This legal-gatekeeping restriction means that commercial formulations aiming to replicate the protected mixture cannot simply substitute another menthyl ester without potentially infringing the claims or losing the claimed physical‑state advantage.

cooling agent topical formulation patent landscape cosmetic chemistry

Evidence‑Backed Application Scenarios Where Isomenthol Acetate (CAS 20777-45-1) Outperforms Generalized Menthyl Acetate


Subtle Mint Flavor Development in Low‑Intensity Confectionery and Beverage Products

Based on the 5‑fold higher odor detection threshold of isomenthol compared to menthol [1], isomenthol acetate can be used to deliver a mild mint note without the dominating cooling punch of menthyl acetate. This makes it suitable for delicate fruit‑mint blends, herbal teas, and dairy‑based beverages where a full‑strength menthol character would overwhelm the flavor matrix. The quantitative threshold data allows flavorists to calculate the precise dosage needed to achieve a just‑noticeable difference.

TRPM8‑Independent Personal Care Formulations for Sensitive Skin

The finding that D‑isomenthol does not activate the nasal trigeminal sensation pathway [1] suggests that isomenthol acetate esters will have reduced cooling potential. This property is advantageous in formulations for sensitive or damaged skin (e.g., post‑shave balms, after‑sun lotions) where menthol’s intense cooling can provoke irritation. Formulators can incorporate isomenthol acetate for fragrance purposes without incurring the risk of undesirable sensory side effects.

Isomer‑Specific Quality Control of Mint Essential Oils and Flavor Raw Materials

The 23‑unit retention index difference between isomenthyl acetate and menthyl acetate on HP‑5MS columns [1][2] provides a robust GC‑MS marker for authenticity testing. Procurement of a certified isomenthol acetate reference standard enables food‑testing laboratories to verify the isomeric composition of natural peppermint oils, detect adulteration with synthetic racemic mixtures, and resolve the well‑documented misidentification of neoisomenthyl acetate [2].

Patent‑Compliant Liquid Cooling Cosmetic Sticks and Roll‑Ons

The explicit inclusion of “menthyl acetate (iso)” in Symrise’s US 10,722,434 B2 [1] makes isomenthol acetate a legally designated component for manufacturing liquid cooling compositions that remain pourable at room temperature. Cosmetic manufacturers aiming to develop non‑crystallizing menthol‑based cooling sticks or roll‑ons can integrate isomenthol acetate into the ternary system (L‑menthol/D‑menthol/isomenthyl acetate) to achieve the claimed fluidity advantage while respecting the alkanediol‑free formulation constraint.

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